Cas no 1722-26-5 (Borane Triethylamine Complex)
Borane Triethylamine Complex Chemical and Physical Properties
Names and Identifiers
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- Borane-triethylamine complex
- Triethylamine borane
- (Triethylammonio)trihydroborate
- Borane triethylamine complex
- boron,N,N-diethylethanamine
- (N,N-Diethylethanamine)trihydroboron
- NSC 59740
- TEAB
- Borane - Triethylamine Complex
- (C2H5)3NBH3
- Borane, complex with triethylamine(1:1)
- Boron, (N,N-diethylethanamine)trihydro-, (T-4)-
- n-diethylethanamine)trihydro-((beta-4)-boro
- N-Triethyl borazane
- Triethylamine base borane adduct
- Triethylamine compound with borane (1:1)
- Triethylamine, compd. with borane (1:1)
- Borane Triethylamine Complex
-
- MDL: MFCD00012423
- Inchi: 1S/C6H18BN/c1-4-8(7,5-2)6-3/h4-6H2,1-3,7H3
- InChI Key: ONRDAGWFOUZNLV-UHFFFAOYSA-N
- SMILES: [N+]([BH3-])(CC)(CC)CC
Computed Properties
- Exact Mass: 114.14500
- Monoisotopic Mass: 178.006454
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 25.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 38
Experimental Properties
- Color/Form: Fluids. Sensitive to moisture.
- Density: 0.777 g/mL at 25 °C(lit.)
- Melting Point: −4 °C (lit.)
- Boiling Point: 100°C/12mmHg
- Flash Point: Fahrenheit: 19.4 ° f
Celsius: -7 ° c - Refractive Index: n20/D 1.442(lit.)
- Solubility: Miscible with water, methanol, diethyl ether, terahydro furan, toluene and dichloromethane. Immiscible with hexane.
- Water Partition Coefficient: May decompose OSE
- PSA: 12.36000
- LogP: 0.43190
- Solubility: Not determined
- Sensitiveness: Moisture Sensitive
- Vapor Pressure: No data available
Borane Triethylamine Complex Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H302+H312+H332,H314
- Warning Statement: P210,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2924 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-20/21/22-34
- Safety Instruction: S26-S36/37/39-S45-S33-S16
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:II
- TSCA:Yes
- Risk Phrases:R11; R34
- Packing Group:II
- Safety Term:3
- Packing Group:II
- Hazard Level:3
- Storage Condition:Storage temperature 2-8 ℃, argon filled storage
Borane Triethylamine Complex Pricemore >>
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| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1180-25G |
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Borane Triethylamine Complex Suppliers
Borane Triethylamine Complex Related Literature
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1. Studies on the asymmetric reduction of β-oximino methyl ether boronates: reagent control, double diastereocontrol and transmitted remote asymmetric inductionHelen E. Sailes,John P. Watts,Andrew Whiting boronates: reagent control double diastereocontrol and transmitted remote asymmetric induction. Helen E. Sailes John P. Watts Andrew Whiting J. Chem. Soc. Perkin Trans. 1 2000 3362
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Brijesh Chandra,B. Sathish Kumar,Navendu Mondal,Anunay Samanta,Pradeepta K. Panda Dalton Trans. 2015 44 19966
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Soichiro Okada,Yoshio Nakahara,Mitsuru Watanabe,Toshiyuki Tamai,Yasuyuki Kobayashi,Setsuko Yajima RSC Adv. 2022 12 14535
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4. 1,5-Diborabicyclo[3.3.3]undecane; thermolysis of the product from hydroboration of triallylborane with triethylamine–boraneRoger W. Alder,Zhao Jin J. Chem. Soc. Perkin Trans. 1 1996 657
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Yoonsoo Rho,Kyung-Tae Kang,Daeho Lee Nanoscale 2016 8 8976
Additional information on Borane Triethylamine Complex
Borane Triethylamine Complex (CAS No. 1722-26-5): An Overview of Its Properties, Applications, and Recent Research
Borane Triethylamine Complex (CAS No. 1722-26-5) is a versatile reagent widely used in organic synthesis, particularly in the reduction of various functional groups. This compound, also known as triethylamine borane, is a stable and convenient source of borane (BH3) in solution. The complex is formed by the reaction of borane with triethylamine, which serves as a Lewis base to stabilize the highly reactive borane.
The structure of Borane Triethylamine Complex consists of a boron atom coordinated to three hydrogen atoms and one triethylamine molecule. This coordination results in a stable adduct that can be easily handled and stored under ambient conditions. The complex is typically supplied as a colorless or pale yellow liquid with a characteristic ammonia-like odor.
In organic synthesis, Borane Triethylamine Complex is renowned for its ability to reduce a wide range of functional groups, including ketones, aldehydes, esters, and nitriles. The reduction process typically involves the cleavage of the B-H bond, which donates a hydride ion to the substrate. This reactivity makes it an invaluable tool in the synthesis of alcohols, amines, and other organic compounds.
One of the key advantages of using Borane Triethylamine Complex is its selectivity and mild reaction conditions. Unlike other reducing agents that may require harsh conditions or produce undesirable side products, this complex can perform reductions under relatively mild conditions, often at room temperature or slightly elevated temperatures. This makes it particularly useful in the synthesis of sensitive or labile compounds.
Recent research has further expanded the applications of Borane Triethylamine Complex. For instance, studies have shown that it can be used in the selective reduction of α-keto esters to α-hydroxy esters with high stereoselectivity. This has significant implications for the synthesis of chiral building blocks, which are crucial in pharmaceutical and fine chemical industries.
In addition to its use in organic synthesis, Borane Triethylamine Complex has found applications in polymer science. It can be used as an initiator for living polymerization reactions, allowing for precise control over molecular weight and polydispersity. This property has been leveraged to synthesize well-defined polymers with tailored properties for various applications, including drug delivery systems and advanced materials.
The environmental impact of using Borane Triethylamine Complex has also been a focus of recent research. Efforts have been made to develop more sustainable and eco-friendly methods for its production and use. For example, researchers have explored the use of renewable solvents and catalysts to minimize waste and reduce the environmental footprint associated with its synthesis and application.
In conclusion, Borane Triethylamine Complex (CAS No. 1722-26-5) is a highly valuable reagent in organic chemistry due to its stability, selectivity, and versatility. Its applications span from the synthesis of complex organic molecules to the development of advanced materials. Ongoing research continues to uncover new uses and improvements in its handling and environmental impact, solidifying its position as an essential tool in modern chemical research.
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